molecular formula C20H19FN2O3S B2514978 8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1904337-64-9

8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2514978
CAS No.: 1904337-64-9
M. Wt: 386.44
InChI Key: MLOWVUVEFGTUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a synthetic organic compound that features a quinoline core structure with a pyrrolidine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzenesulfonyl group.

Scientific Research Applications

8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds share the quinoline core structure and have similar applications in medicinal chemistry.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents can have similar biological activities.

Uniqueness

8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the specific combination of the quinoline core, pyrrolidine ring, and 4-fluoro-3-methylbenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-[1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-14-12-17(7-8-18(14)21)27(24,25)23-11-9-16(13-23)26-19-6-2-4-15-5-3-10-22-20(15)19/h2-8,10,12,16H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOWVUVEFGTUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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